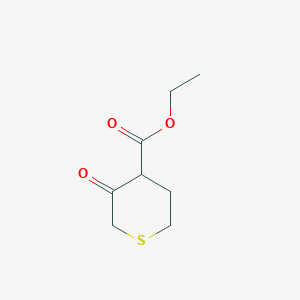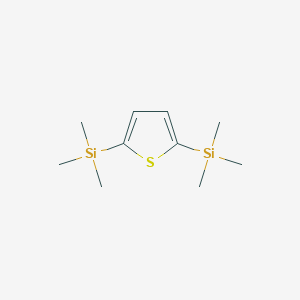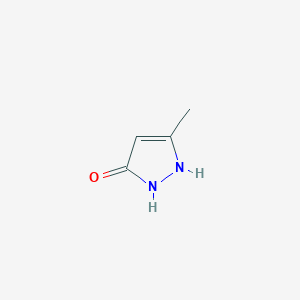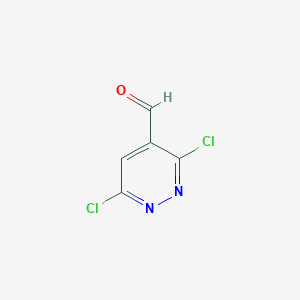![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are well-known five-membered heterocycles that display a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. For instance, the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds was studied . The reaction was conducted using various solvents and the highest yields were obtained in the presence of triethylamine . Another study presented a new and green approach for the electrochemical dimerization of AMT .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, can be analyzed using 1D and 2D NMR experiments . The structure of the compound is confirmed by single-crystal XRD .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques. For instance, melting points can be determined using a differential scanning calorimeter . The IR spectra can be run on a spectrometer using KBr pellets .Scientific Research Applications
Antifungal Activity
Compounds with a 1,3,4-thiadiazole moiety have been evaluated for their antifungal activities against various pathogens using techniques like the poison plate method . This suggests that our compound may also be researched for potential antifungal applications.
Cytotoxic Effects in Cancer Research
Studies have shown that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects on different cancer cell lines through assays like the MTT assay . This indicates that our compound could be explored for its effects on cancer cells.
Anti-inflammatory Properties
Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects in models such as paw edema inhibition . This points to possible research into the anti-inflammatory potential of our compound.
Electrochemical Applications
The electrochemical behavior of 1,3,4-thiadiazole derivatives has been investigated for their potential as radical species in reactions and their interaction with other electrophiles . This could lead to research into electrochemical sensors or other electronic applications for our compound.
Synthesis of New Compounds
The thiadiazole group is often used as a building block for synthesizing new heterocyclic compounds with various potential applications . Our compound could serve as a precursor in synthetic chemistry research.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Future Directions
The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .
properties
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)







![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
